4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the 3-chlorophenyl and 3,4,5-trimethoxyphenyl groups in the structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as Taq polymerase and telomerase, leading to the disruption of DNA replication and cell division. Additionally, it can induce oxidative stress and activate caspase-dependent apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl group enhances its antimicrobial and anticancer properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17ClN4O3S |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4O3S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-21-22-18(27)23(17)20-10-11-5-4-6-13(19)7-11/h4-10H,1-3H3,(H,22,27)/b20-10+ |
InChI Key |
ZRJWEFUVYFPVEP-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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